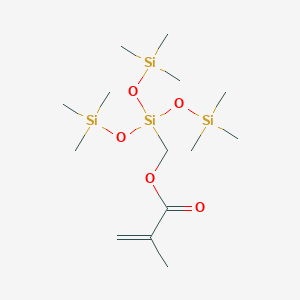

Methacryloxymethyltris(trimethylsiloxy)silane

Description

Properties

IUPAC Name |

tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHMLROEJNBVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581588 | |

| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74681-63-3 | |

| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Procedure

A representative and well-documented synthesis method is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Hexamethyldisiloxane (80.8 g, 0.499 mol), Acetic acid (39.9 g, 0.67 mol), Trifluoromethanesulfonic acid (0.5 g of 10% solution in acetic acid, 0.0003 mol) | Initial mixture heated to 45°C with stirring in a three-necked flask |

| 2 | Gradual addition of 1-methacryloxymethyltrimethoxysilane (48.8 g, 0.22 mol) over 1 hour at 45°C | Reaction proceeds with continuous stirring for 1 hour at 45°C |

| 3 | Acetyl chloride (6.1 g, 0.078 mol) added at 40°C | After stirring for 20 minutes, acidic phase is separated |

| 4 | Hexamethyldisilazane (17.9 g, 0.11 mol) added | Neutralizes and reduces monohydroxy silane impurities |

| 5 | Filtration and vacuum distillation | Removal of volatile constituents and purification of product |

This method yields methacryloxymethyltris(trimethylsiloxy)silane with approximately 78% yield and a purity of 99.3% as analyzed by gas chromatography (GC).

Reaction Mechanism and Conditions

- Catalysis: The reaction is catalyzed by trifluoromethanesulfonic acid in acetic acid, which facilitates the transesterification and siloxane exchange reactions.

- Temperature: Controlled heating at 40-45°C is critical to maintain reaction kinetics and prevent side reactions.

- Neutralization: Hexamethyldisilazane is used to neutralize acidic by-products and eliminate monohydroxy impurities, improving product purity.

- Purification: Vacuum distillation and filtration through a 0.2 μm filter candle ensure removal of low-boiling impurities and particulate matter.

Analytical Data from Gas Chromatography

The GC analysis during synthesis reveals the composition of the reaction mixture at various stages:

| Component | Area % Before Acetyl Chloride | Area % After Acetyl Chloride | Area % After Hexamethyldisilazane |

|---|---|---|---|

| Product (this compound) | 44.7% | 49.3% | 48.7% |

| Monoorganoxy impurity (CH2CH(CH3)-COO-CH2-Si(OSiMe3)2OMe) | 1.1% | 0.2% | 0.2% |

| Monohydroxy impurity (CH2CH(CH3)-COO-CH2-Si(OSiMe3)2OH) | 0.7% | 0.7% | 0.0% |

| Difunctional disiloxane dimers | 0.6% | 0.9% | 0.9% |

This data confirms the effectiveness of acetyl chloride and hexamethyldisilazane treatments in reducing impurities.

Alternative Preparation Notes

- This compound can also be synthesized by reacting methyl methacrylate with tris(trimethylsiloxy)methyl hydrosilicone resin under specific conditions, though detailed protocols are less commonly reported.

- The reaction environment must be rigorously anhydrous to prevent hydrolysis of silane groups and to achieve high yields.

- The use of acetic acid and trifluoromethanesulfonic acid as catalysts is preferred due to their ability to promote siloxane exchange without excessive side reactions.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 1-Methacryloxymethyltrimethoxysilane, Hexamethyldisiloxane |

| Catalysts | Trifluoromethanesulfonic acid in acetic acid |

| Temperature | 40-45°C |

| Reaction Time | Addition over 1 hour + 1 hour stirring + 20 min post acetyl chloride addition |

| Neutralizing Agent | Hexamethyldisilazane |

| Purification | Vacuum distillation, filtration (0.2 μm) |

| Yield | ~78% |

| Purity | ~99.3% (GC analysis) |

Research Findings and Industrial Relevance

- The stepwise acid-catalyzed transesterification and siloxane exchange method is well-established and reproducible for industrial-scale synthesis.

- The use of acetyl chloride and hexamethyldisilazane is critical for impurity control, which directly impacts the performance of the compound in applications such as coatings, adhesives, and biomedical materials.

- The final product’s high purity and controlled molecular structure ensure its effectiveness as a coupling and crosslinking agent.

Chemical Reactions Analysis

Methacryloxymethyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: Substitution reactions are prevalent, where the methacryloxy group can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methacryloxymethyltris(trimethylsiloxy)silane features a unique structure that includes both methacryloxy and siloxy groups, which contribute to its reactivity and stability. The compound can participate in polymerization reactions, forming stable bonds with other molecules. Its mechanism of action involves strong chemical bonding with substrates, facilitating crosslinking and adhesion processes through its methacryloxy group, which can form covalent bonds with amino acids in proteins, impacting various biochemical pathways .

Chemistry

- Silane Coupling Agent : this compound is used as a silane coupling agent to enhance adhesion between organic polymers and inorganic materials, improving the mechanical properties of composites.

- Crosslinking Agent : It serves as a crosslinking agent in silicone polymer synthesis, contributing to the formation of durable networks that enhance material performance.

Biology

- Biomaterials Modification : The compound is utilized in the preparation and modification of biomaterials, enhancing their properties for specific biological applications such as drug delivery systems and tissue engineering.

- Cellular Interaction Studies : Research indicates that it can influence cellular processes, including cell signaling pathways and gene expression, due to its interaction with cell membranes.

Medicine

- Medical Devices : this compound is employed in the development of medical devices, particularly in coatings that improve biocompatibility and performance.

- Drug Delivery Systems : Its ability to form stable bonds allows for the design of advanced drug delivery systems that can release therapeutic agents effectively .

Industrial Applications

- Coatings and Sealants : The compound is widely used in high-performance coatings and adhesives, providing enhanced durability and functionality. It acts as a surface modifier that improves water repellency and chemical resistance .

- Personal Care Products : In cosmetics, it serves as an ingredient that enhances product stability and performance due to its siloxane structure.

Case Studies

-

Biocompatibility Enhancement :

A study investigated the use of this compound in the modification of hydrogels for contact lenses. The results demonstrated improved oxygen permeability and reduced corneal hypoxia compared to traditional materials . -

Adhesion Improvement in Composites :

Research on composite materials revealed that incorporating this silane significantly enhanced adhesion between glass fibers and polymer matrices, leading to improved mechanical strength and durability . -

Drug Delivery Systems :

A case study focused on developing a drug delivery system using this compound-modified nanoparticles. The findings indicated increased loading efficiency and controlled release profiles for therapeutic agents.

Mechanism of Action

The mechanism of action of methacryloxymethyltris(trimethylsiloxy)silane involves its ability to form strong chemical bonds with various substrates. This compound interacts with molecular targets through its methacryloxy and siloxy groups, facilitating crosslinking and adhesion processes . The pathways involved include the formation of covalent bonds and the stabilization of molecular structures, leading to improved material properties.

Comparison with Similar Compounds

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS, CAS 17096-07-0)

3-(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane (SiGMA)

Tris(trimethylsiloxy)silane (TMS, CAS 1873-89-8)

Phenethyltris(trimethylsiloxy)silane (CAS 211935-21-6)

(3-Methacryloxypropyl)tris(dimethylsiloxy)silane (CAS 17096-08-1)

Table 1: Comparative Properties of this compound and Analogs

Research Findings

Copolymerization Behavior

Solubility and Thickening Efficiency

Biological Activity

Methacryloxymethyltris(trimethylsiloxy)silane (MTTSS) is an organosilicon compound with significant applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its biochemical properties, cellular effects, mechanisms of action, and applications in medical devices and biomaterials.

Overview of this compound

- Chemical Formula : C14H34O5Si4

- Molecular Weight : 394.76 g/mol

- CAS Number : 74681-63-3

MTTSS is characterized by its unique methacryloxy and siloxy groups, which facilitate its reactivity and interactions with biological systems. Its primary functions include acting as a silane coupling agent, adhesion promoter, and crosslinking agent in various chemical processes.

Interaction with Biomolecules

MTTSS exhibits several biochemical properties that enable it to interact with enzymes, proteins, and other biomolecules:

- Polymerization : The methacryloxy group allows MTTSS to participate in polymerization reactions, forming stable bonds with other molecules.

- Enzyme Interaction : It can bind covalently to amino acids in proteins, potentially leading to enzyme inhibition or activation.

Cellular Effects

Research indicates that MTTSS influences various cellular processes:

- Cell Signaling : It can affect signaling pathways and gene expression.

- Membrane Dynamics : MTTSS alters membrane fluidity and permeability, impacting overall cell function.

Molecular Mechanism

The biological activity of MTTSS is primarily mediated through its binding interactions with biomolecules:

- Covalent Bond Formation : The methacryloxy group facilitates the formation of covalent bonds with proteins, influencing their activity.

- Transport and Distribution : Within cells, MTTSS is transported via interactions with specific transporters and binding proteins.

Metabolic Pathways

MTTSS is metabolized by enzymes such as esterases that hydrolyze the methacryloxy group, releasing methacrylic acid and other metabolites. This metabolic process can influence its biological activity and efficacy.

Modification of Silicone Hydrogel Contact Lenses

A study investigated the use of MTTSS in the development of modified silicone hydrogel contact lenses for selective adsorption of the antibiotic Ofloxacin (OFL). The modified lenses exhibited enhanced mechanical properties and antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential of MTTSS in biomedical applications .

| Property | Modified Lenses | Control Lenses |

|---|---|---|

| Adsorption Capacity (mg/g) | 2.86 | Not specified |

| Inhibition Ring Size (mm) | 15.2 (S. aureus) | Not specified |

| 17.8 (E. coli) | Not specified |

This study highlights the role of MTTSS in enhancing the performance of biomaterials used in medical devices.

Applications in Medicine

MTTSS has several applications in the field of medicine:

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Methacryloxymethyltris(trimethylsiloxy)silane, and how can purity be validated?

- Synthesis : The compound is typically synthesized via hydrosilylation or controlled hydrolysis of precursor silanes. For example, notes that precursors like trimethoxyalkylsilanes are preferred due to reduced steric hindrance, enabling efficient nucleophilic displacement reactions .

- Purity Validation : Techniques include gas chromatography (GC) for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying methacrylate and siloxy groups), and Fourier-transform infrared spectroscopy (FTIR) to detect residual hydroxyl groups from incomplete siloxane formation .

Q. What are the primary applications of this compound in polymer science?

- Coupling Agent : Enhances adhesion between organic polymers (e.g., polypropylene) and inorganic fillers (e.g., silica) by forming covalent Si-O-Si bonds at interfaces .

- Cross-Linking : Used in silicone-based elastomers to improve thermal stability. demonstrates its use with ethylene glycol dimethacrylate (EGDMA) to create cross-linked networks in PDMS copolymers .

- Nanocomposites : Acts as a dispersing agent for graphene oxide (GO) or carbon nanotubes, reducing aggregation via surface functionalization .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at <5°C under inert gas (e.g., argon) to prevent hydrolysis. highlights hydrolytic sensitivity, requiring moisture-free conditions .

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Incompatible with strong oxidizers; avoid sparks/open flames (flashpoint: >200°C) .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different catalytic conditions?

- Acid/Base Catalysis : Under acidic conditions, the silane group undergoes faster hydrolysis, forming silanols that condense into siloxane networks. Basic conditions may deprotonate methacrylate, altering polymerization kinetics .

- Metal Catalysts : Platinum catalysts (e.g., Karstedt’s catalyst) accelerate hydrosilylation with alkenes, critical for functionalizing surfaces in nanomaterials .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Solubility Testing : Conduct systematic studies in aprotic solvents (e.g., THF, toluene) versus polar solvents (e.g., acetone). notes LogP = 9, indicating high hydrophobicity, but solubility in THF is enhanced by its siloxane backbone .

- Additive Screening : Use dispersants like polyvinylpyrrolidone (PVP) to improve compatibility in polar matrices, as shown in for graphene-based composites .

Q. How can cross-linking density be controlled in polymers using this silane?

- Stoichiometry Adjustment : Vary the ratio of methacrylate to siloxy groups. Higher methacrylate content increases radical-initiated cross-linking, while siloxy groups enhance thermal stability .

- Curing Conditions : Optimize UV exposure time or thermal curing (e.g., 60–80°C) to balance network formation and avoid premature gelation .

Q. What analytical methods differentiate between surface-bound and unreacted silane in nanocomposites?

- XPS Analysis : X-ray photoelectron spectroscopy detects Si 2p peaks at ~102–104 eV for surface-bound siloxanes versus ~100 eV for unreacted silane .

- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry identifies volatile degradation products (e.g., trimethylsilanol) from unbound silane .

Methodological Guidance

Designing experiments to assess silane coupling efficiency in fiber-reinforced composites

- Sample Preparation : Treat glass fibers with a 2% w/v silane solution in ethanol/water (95:5), pH adjusted to 4.5 with acetic acid. Cure at 110°C for 1 hour .

- Performance Testing : Measure interfacial shear strength via microbond tests or dynamic mechanical analysis (DMA) to quantify adhesion improvements .

Troubleshooting polymerization inconsistencies in silicone-methacrylate hybrids

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.